molecular formula C4H7N3S B13334892 (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol

(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol

Cat. No.: B13334892
M. Wt: 129.19 g/mol
InChI Key: SOPYFHVVBAMOPJ-UHFFFAOYSA-N
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Description

(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a methanethiol group Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various pathogens, and this compound is no exception .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and stabilizers .

Mechanism of Action

The mechanism of action of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methanethiol group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 5-Methyl-1,2,4-triazole-3-thiol
  • 4-Methyl-1,2,4-triazole-3-thiol

Uniqueness

(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is unique due to the presence of both a methyl group and a methanethiol group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanethiol

InChI

InChI=1S/C4H7N3S/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7)

InChI Key

SOPYFHVVBAMOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CS

Origin of Product

United States

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